![molecular formula C17H15NO4 B13713516 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione, also known as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, is a research chemical with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is characterized by its oxazolidine-2,5-dione core structure, which is substituted with a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves several steps. One common synthetic route includes the reaction of 4-(Benzyloxy)benzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to produce the oxazolidine-2,5-dione core . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
化学反応の分析
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
科学的研究の応用
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory agent, as well as its role in the development of new drugs for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical reactivity and biological activity.
4-[(4-Chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20) |
InChIキー |
PXBOIYCSALTRHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
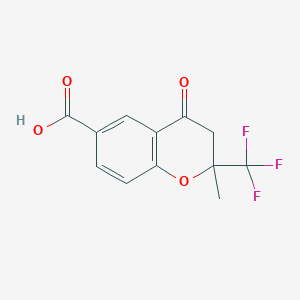


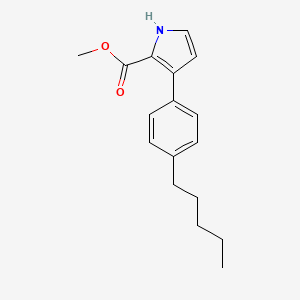
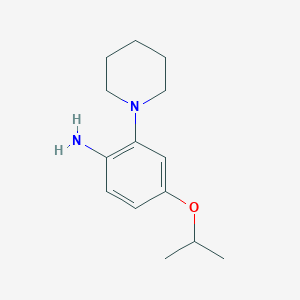
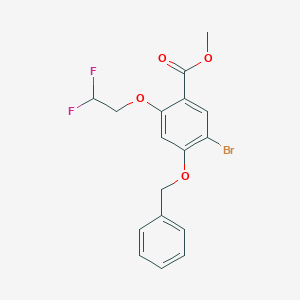
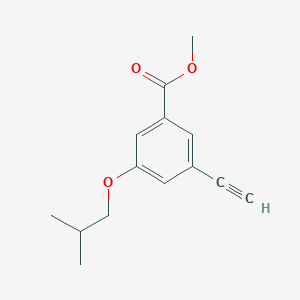

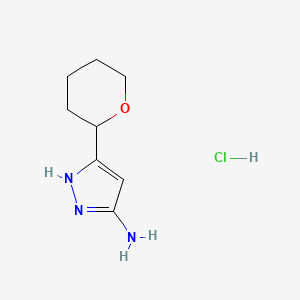
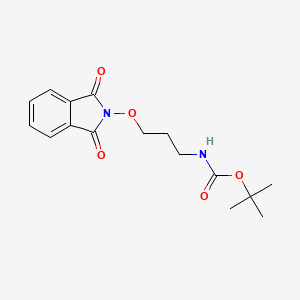

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
